ETHYL 2-PYRROL-1-YL-BENZATE

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

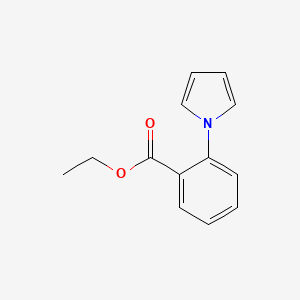

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-pyrrol-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-2-16-13(15)11-7-3-4-8-12(11)14-9-5-6-10-14/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRVHTKUFNCDJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60506432 | |

| Record name | Ethyl 2-(1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78540-08-6 | |

| Record name | Ethyl 2-(1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to ETHYL 2-PYRROL-1-YL-BENZATE (CAS 78540-08-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-pyrrol-1-yl-benzoate (CAS No. 78540-08-6), a heterocyclic compound with potential applications in synthetic organic chemistry and drug discovery. The document elucidates the compound's structure, physicochemical properties, and plausible synthetic routes. While direct experimental spectroscopic data is limited in publicly accessible literature, this guide offers predicted spectroscopic characteristics based on analogous structures to aid in its identification and characterization. Furthermore, a potential application in the synthesis of 3,5-disubstituted isoxazoles is discussed, providing a rationale for its utility as a chemical intermediate. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and application of N-arylpyrrole derivatives.

Introduction and Chemical Significance

Ethyl 2-pyrrol-1-yl-benzoate belongs to the class of N-arylpyrroles, a structural motif of significant interest in medicinal chemistry. The pyrrole ring is a core component of numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities.[1] The N-aryl substitution on the pyrrole ring introduces a biaryl-like character, which can influence the molecule's conformational properties and its interactions with biological targets.

The presence of an ethyl benzoate group ortho to the pyrrole substituent suggests that this molecule can serve as a versatile intermediate for the synthesis of more complex heterocyclic systems. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules, or it can participate in cyclization reactions. One of the potential applications for this compound is as a reactant in the synthesis of 3,5-disubstituted isoxazoles, a class of compounds with known biological activities.[2]

Physicochemical Properties

A summary of the key physicochemical properties for Ethyl 2-pyrrol-1-yl-benzoate is presented in the table below. These values are computed based on its chemical structure.

| Property | Value | Source |

| CAS Number | 78540-08-6 | [2] |

| Molecular Formula | C₁₃H₁₃NO₂ | [3] |

| Molecular Weight | 215.25 g/mol | [3] |

| IUPAC Name | ethyl 2-(1H-pyrrol-1-yl)benzoate | [3] |

| XLogP3 | 3.2 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 3 | [3] |

Synthesis of Ethyl 2-pyrrol-1-yl-benzoate

The synthesis of N-arylpyrroles can be achieved through several established methods, including the Paal-Knorr synthesis and various cross-coupling reactions.[4][5] For Ethyl 2-pyrrol-1-yl-benzoate, the most probable and industrially scalable synthetic route is the Ullmann condensation, a copper-catalyzed N-arylation reaction.[6]

Plausible Synthetic Route: Ullmann Condensation

This reaction involves the coupling of an aryl halide, in this case, an ethyl 2-halobenzoate, with pyrrole in the presence of a copper catalyst and a base.

Caption: Plausible synthesis of Ethyl 2-pyrrol-1-yl-benzoate via Ullmann condensation.

Representative Experimental Protocol (Ullmann Condensation)

The following protocol is a representative procedure based on the synthesis of structurally similar N-arylpyrroles and related compounds.[7][8]

Materials:

-

Ethyl 2-bromobenzoate

-

Pyrrole

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-bromobenzoate (1.0 eq), pyrrole (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous dimethylformamide (DMF) to the flask to achieve a suitable concentration.

-

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure Ethyl 2-pyrrol-1-yl-benzoate.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.8-8.0 | Doublet | Aromatic H (proton ortho to the ester) |

| ~7.2-7.6 | Multiplet | Aromatic H (remaining benzoate protons) |

| ~6.8-7.0 | Triplet | Pyrrole α-protons (H2, H5) |

| ~6.2-6.4 | Triplet | Pyrrole β-protons (H3, H4) |

| ~4.3-4.4 | Quartet | -OCH₂CH₃ |

| ~1.3-1.4 | Triplet | -OCH₂CH₃ |

Predicted ¹³C NMR Spectrum

| Chemical Shift (δ) ppm | Assignment |

| ~166-168 | C=O (ester) |

| ~140-142 | Quaternary aromatic C (C-N bond) |

| ~130-134 | Aromatic CH |

| ~128-130 | Aromatic CH |

| ~125-127 | Aromatic CH |

| ~120-122 | Pyrrole α-carbons (C2, C5) |

| ~110-112 | Pyrrole β-carbons (C3, C4) |

| ~60-62 | -OCH₂CH₃ |

| ~14-15 | -OCH₂CH₃ |

Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Description of Vibration |

| ~3100-3000 | C-H stretching (aromatic and pyrrole) |

| ~2980-2850 | C-H stretching (aliphatic) |

| ~1720-1700 | C=O stretching (ester) |

| ~1600-1450 | C=C stretching (aromatic and pyrrole rings) |

| ~1280-1250 | C-O stretching (ester) |

| ~750-700 | C-H out-of-plane bending (aromatic) |

Predicted Mass Spectrometry Fragments

| Mass-to-Charge Ratio (m/z) | Predicted Fragment Ion |

| 215 | [M]⁺ (Molecular Ion) |

| 186 | [M - C₂H₅]⁺ |

| 170 | [M - OCH₂CH₃]⁺ |

| 142 | [M - COOCH₂CH₃]⁺ |

| 115 | [C₉H₇]⁺ |

Potential Applications in Organic Synthesis

As indicated by chemical suppliers, Ethyl 2-pyrrol-1-yl-benzoate is a reactant in the synthesis of 3,5-disubstituted isoxazoles.[2] Isoxazoles are an important class of heterocyclic compounds with a wide range of pharmacological activities.[1][18][19] A plausible synthetic pathway would involve the conversion of the ethyl benzoate moiety into a β-ketoester, which can then undergo a cyclocondensation reaction with a hydrazine derivative to form the isoxazole ring.

Proposed Synthetic Pathway to 3,5-Disubstituted Isoxazoles

The following diagram illustrates a proposed workflow for the synthesis of a 3,5-disubstituted isoxazole derivative starting from Ethyl 2-pyrrol-1-yl-benzoate.

Caption: Proposed synthesis of a 3,5-disubstituted isoxazole from Ethyl 2-pyrrol-1-yl-benzoate.

This proposed pathway highlights the utility of Ethyl 2-pyrrol-1-yl-benzoate as a scaffold for building more complex, potentially bioactive molecules. The 2-(1H-pyrrol-1-yl)phenyl moiety would be incorporated as a substituent on the resulting isoxazole ring, offering a novel chemical space for drug discovery endeavors.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Use in a well-ventilated area.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Ethyl 2-pyrrol-1-yl-benzoate is a valuable N-arylpyrrole derivative with significant potential as a building block in organic synthesis. While detailed experimental data for this specific compound is sparse, this technical guide provides a comprehensive overview based on established chemical principles and data from analogous structures. The plausible synthesis via Ullmann condensation offers a reliable route for its preparation. The predicted spectroscopic data serves as a useful reference for its characterization. The potential to transform this molecule into more complex heterocyclic structures, such as 3,5-disubstituted isoxazoles, underscores its importance for researchers in drug discovery and development. Further research into the experimental validation of its synthesis, spectroscopic properties, and reactivity is warranted to fully explore its synthetic utility.

References

- 1. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. ETHYL 2-PYRROL-1-YL-BENZATE | 78540-08-6 [chemicalbook.com]

- 3. Ethyl 2-(1H-pyrrol-1-YL)benzoate | C13H13NO2 | CID 12673310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 7. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967) [hmdb.ca]

- 11. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967) [hmdb.ca]

- 12. rsc.org [rsc.org]

- 13. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. Methyl 2-(1H-pyrrol-1-yl)benzoate | C12H11NO2 | CID 2776733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 17. rsc.org [rsc.org]

- 18. Synthesis of 3,5-disubstituted isoxazoles via Cope-type hydroamination of 1,3-dialkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Ethyl 2-Pyrrol-1-yl-Benzoate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of ethyl 2-pyrrol-1-yl-benzoate, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering a detailed interpretation based on established principles and comparative analysis with structurally related molecules. Furthermore, a robust synthetic protocol and the methodologies for acquiring the spectroscopic data are presented to ensure scientific integrity and reproducibility.

Introduction

Ethyl 2-pyrrol-1-yl-benzoate is a heterocyclic compound that integrates a pyrrole ring with an ethyl benzoate framework. The presence of the N-aryl pyrrole moiety is of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. A thorough understanding of the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and structural elucidation during the research and development process. This guide serves as a valuable resource by providing a detailed analysis of its predicted spectroscopic data, underpinned by experimental data from its constituent fragments.

Molecular Structure and Key Features

To facilitate the interpretation of the spectroscopic data, it is essential to understand the molecular architecture of ethyl 2-pyrrol-1-yl-benzoate.

Figure 1: Molecular structure of ethyl 2-pyrrol-1-yl-benzoate.

The molecule consists of a planar pyrrole ring attached to the ortho position of an ethyl benzoate group. This substitution pattern is expected to influence the electronic environment of both ring systems, which will be reflected in the spectroscopic data.

Predicted Spectroscopic Data and Interpretation

Due to the limited availability of experimental spectra for ethyl 2-pyrrol-1-yl-benzoate in the public domain, this guide presents predicted data. These predictions are based on established spectroscopic principles and are supported by experimental data from analogous compounds, namely ethyl benzoate and N-phenylpyrrole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of ethyl 2-pyrrol-1-yl-benzoate in CDCl₃ is expected to show distinct signals for the aromatic protons of the benzoate and pyrrole rings, as well as the ethyl ester protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | Doublet of doublets | 1H | Benzoate H-6 |

| ~7.4-7.6 | Multiplet | 2H | Benzoate H-4, H-5 |

| ~7.2-7.3 | Doublet of doublets | 1H | Benzoate H-3 |

| ~6.8-7.0 | Triplet | 2H | Pyrrole H-α |

| ~6.2-6.4 | Triplet | 2H | Pyrrole H-β |

| ~4.3-4.5 | Quartet | 2H | -OCH₂CH₃ |

| ~1.3-1.5 | Triplet | 3H | -OCH₂CH₃ |

Interpretation and Rationale:

-

The protons on the benzoate ring are expected to appear in the aromatic region (δ 7.0-8.0 ppm). The H-6 proton is anticipated to be the most downfield due to the deshielding effect of the adjacent ester group.

-

The pyrrole protons are expected to be more shielded compared to the benzoate protons, appearing at higher field strengths. The α-protons (adjacent to the nitrogen) will likely be downfield relative to the β-protons.

-

The ethyl group will exhibit a characteristic quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, with coupling between them.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~165-168 | C=O (Ester) |

| ~135-140 | Benzoate C-2 |

| ~130-133 | Benzoate C-1 |

| ~128-130 | Benzoate C-4, C-6 |

| ~125-128 | Benzoate C-3, C-5 |

| ~120-123 | Pyrrole C-α |

| ~110-113 | Pyrrole C-β |

| ~60-63 | -OCH₂CH₃ |

| ~13-15 | -OCH₂CH₃ |

Interpretation and Rationale:

-

The carbonyl carbon of the ester group is the most deshielded, appearing at the lowest field.

-

The aromatic carbons of the benzoate and pyrrole rings will appear in the range of δ 110-140 ppm. The carbon attached to the nitrogen (C-2 of the benzoate ring) is expected to be significantly downfield.

-

The aliphatic carbons of the ethyl group will be the most shielded, appearing at the highest field.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Predicted Frequency (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Medium | Aliphatic C-H stretch |

| ~1720 | Strong | C=O (Ester) stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | C-O (Ester) stretch |

| ~750 | Strong | Ortho-disubstituted benzene C-H bend |

Interpretation and Rationale:

-

The most prominent peak in the IR spectrum is expected to be the strong absorption from the carbonyl (C=O) stretch of the ester group at around 1720 cm⁻¹.

-

The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group will be just below 3000 cm⁻¹.

-

The C-O stretching vibration of the ester will be visible in the fingerprint region, typically around 1250 cm⁻¹.

-

A strong band around 750 cm⁻¹ is characteristic of ortho-disubstitution on a benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted electron ionization (EI) mass spectrum of ethyl 2-pyrrol-1-yl-benzoate is expected to show a molecular ion peak and several characteristic fragment ions.

Predicted Fragmentation:

-

Molecular Ion (M⁺): m/z = 215

-

[M - OCH₂CH₃]⁺: m/z = 170 (Loss of the ethoxy radical)

-

[M - COOCH₂CH₃]⁺: m/z = 142 (Loss of the entire ethyl ester group)

-

[C₇H₅O]⁺: m/z = 105 (Benzoyl cation, from cleavage of the bond between the benzoate ring and the pyrrole nitrogen)

-

[C₆H₅]⁺: m/z = 77 (Phenyl cation, from loss of CO from the benzoyl cation)

Figure 2: Predicted major fragmentation pathway of ethyl 2-pyrrol-1-yl-benzoate in EI-MS.

Synthesis and Experimental Protocols

A plausible synthetic route to ethyl 2-pyrrol-1-yl-benzoate involves a two-step process: the synthesis of the precursor 2-(1H-pyrrol-1-yl)benzoic acid followed by its esterification.

Synthesis of 2-(1H-pyrrol-1-yl)benzoic acid

A common method for the synthesis of N-aryl pyrroles is the Ullmann condensation.[1][2] This reaction involves the copper-catalyzed coupling of an aryl halide with a pyrrole.

Protocol:

-

To a reaction vessel, add 2-iodobenzoic acid, pyrrole (2 equivalents), copper(I) iodide (0.1 equivalents), and L-proline (0.2 equivalents) in dimethyl sulfoxide (DMSO).

-

The reaction mixture is heated to 80-90 °C and stirred for 24-48 hours under an inert atmosphere.

-

After completion, the reaction is cooled to room temperature, diluted with water, and acidified with HCl.

-

The precipitated product, 2-(1H-pyrrol-1-yl)benzoic acid, is collected by filtration, washed with water, and can be further purified by recrystallization.

Esterification of 2-(1H-pyrrol-1-yl)benzoic acid

The carboxylic acid can be converted to its ethyl ester via Fischer esterification.[3]

Protocol:

-

Dissolve 2-(1H-pyrrol-1-yl)benzoic acid in an excess of anhydrous ethanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess ethanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield ethyl 2-pyrrol-1-yl-benzoate.

Figure 3: Proposed synthetic workflow for ethyl 2-pyrrol-1-yl-benzoate.

Conclusion

This technical guide provides a detailed spectroscopic profile of ethyl 2-pyrrol-1-yl-benzoate based on predicted data, supported by experimental evidence from analogous structures. The provided synthesis and analytical protocols offer a solid foundation for researchers working with this compound. The comprehensive interpretation of the NMR, IR, and MS data will aid in the accurate identification and characterization of this important heterocyclic molecule in various scientific endeavors.

References

ETHYL 2-PYRROL-1-YL-BENZATE molecular weight and formula

An In-Depth Technical Guide to Ethyl 2-pyrrol-1-yl-benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-pyrrol-1-yl-benzoate is a heterocyclic aromatic compound with significant potential in synthetic chemistry and drug discovery. This technical guide provides a comprehensive overview of its core chemical and physical properties, a detailed exploration of its synthesis and characterization, and an analysis of its current and prospective applications. By synthesizing data from established chemical principles and contemporary research, this document serves as an authoritative resource for professionals engaged in the fields of medicinal chemistry, organic synthesis, and pharmaceutical development.

Core Compound Identification and Properties

Ethyl 2-pyrrol-1-yl-benzoate, with the IUPAC name ethyl 2-(1H-pyrrol-1-yl)benzoate, is an organic molecule that incorporates both a pyrrole and a benzoate functional group.[1] Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.[2]

Table 1: Chemical and Physical Properties of Ethyl 2-pyrrol-1-yl-benzoate

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₃NO₂ | [1] |

| Molecular Weight | 215.25 g/mol | [1] |

| IUPAC Name | ethyl 2-pyrrol-1-ylbenzoate | [1] |

| CAS Number | 78540-08-6 | [1][2] |

| Synonyms | ETHYL 2-(1H-PYRROL-1-YL)BENZOATE, 2-PYRROL-1-YL-BENZOIC ACID ETHYL ESTER | [1] |

Molecular Structure and Isomerism

The structure of ethyl 2-pyrrol-1-yl-benzoate features a planar, five-membered pyrrole ring attached via its nitrogen atom to the ortho position of an ethyl benzoate moiety. This arrangement results in steric interactions that influence the molecule's conformation and reactivity.

Caption: 2D structure of Ethyl 2-pyrrol-1-yl-benzoate.

Synthesis and Mechanistic Considerations

The synthesis of N-aryl pyrroles such as ethyl 2-pyrrol-1-yl-benzoate can be achieved through several established methods. The Paal-Knorr synthesis is a foundational method for pyrrole formation, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[3][4]

A plausible synthetic route to ethyl 2-pyrrol-1-yl-benzoate involves the reaction of ethyl 2-aminobenzoate with 2,5-dimethoxytetrahydrofuran (a precursor to succinaldehyde) under acidic conditions.

Proposed Synthetic Protocol

-

Reactant Preparation: Dissolve ethyl 2-aminobenzoate in a suitable acidic solvent, such as glacial acetic acid.

-

Addition of Diketone Precursor: Add 2,5-dimethoxytetrahydrofuran to the solution. The acid will catalyze the hydrolysis of the furan to succinaldehyde, the required 1,4-dicarbonyl compound.

-

Reaction: Heat the mixture under reflux to drive the condensation and cyclization reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, neutralized, and extracted with an organic solvent. The crude product is then purified using column chromatography.

Reaction Mechanism: Paal-Knorr Synthesis

The mechanism of the Paal-Knorr pyrrole synthesis is a well-studied process.[5][6][7] It proceeds through the following key steps:

-

Amine Attack: The primary amine (ethyl 2-aminobenzoate) nucleophilically attacks one of the carbonyl groups of the 1,4-dicarbonyl compound.

-

Hemiaminal Formation: This initial attack forms a hemiaminal intermediate.

-

Cyclization: An intramolecular attack by the nitrogen on the second carbonyl group leads to a cyclic intermediate.

-

Dehydration: The cyclic intermediate then undergoes dehydration (loss of two water molecules) to form the aromatic pyrrole ring.

The rate-determining step is generally considered to be the cyclization of the hemiaminal intermediate.[5][7]

Caption: Proposed workflow for the synthesis of Ethyl 2-pyrrol-1-yl-benzoate.

Spectroscopic Characterization

While direct experimental spectroscopic data for ethyl 2-pyrrol-1-yl-benzoate is not widely published, its spectral characteristics can be predicted based on the known properties of its constituent functional groups.[8] Such predictions are invaluable for the identification and structural elucidation of the compound during and after its synthesis.

Predicted ¹H NMR Spectrum

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ethyl -CH₃ | 1.2 - 1.4 | Triplet | 3H |

| Ethyl -CH₂ | 4.2 - 4.4 | Quartet | 2H |

| Pyrrole H-2, H-5 | 6.8 - 7.0 | Triplet | 2H |

| Pyrrole H-3, H-4 | 6.2 - 6.4 | Triplet | 2H |

| Benzoate Aromatic Protons | 7.2 - 7.8 | Multiplet | 4H |

Predicted ¹³C NMR Spectrum

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon Atom | Chemical Shift (δ, ppm) |

| Ethyl -CH₃ | ~14 |

| Ethyl -CH₂ | ~61 |

| Pyrrole C-3, C-4 | ~110 |

| Pyrrole C-2, C-5 | ~122 |

| Benzoate Aromatic Carbons | 128 - 135 |

| Benzoate Carbonyl Carbon | ~167 |

Predicted IR Spectrum

Table 4: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (Aromatic) | 3100 - 3000 | Medium |

| C-H (Aliphatic) | 3000 - 2850 | Medium |

| C=O (Ester) | 1725 - 1705 | Strong |

| C=C (Aromatic) | 1600 - 1475 | Medium |

| C-O (Ester) | 1300 - 1000 | Strong |

Applications in Research and Development

The unique combination of a pyrrole ring and a benzoate moiety in ethyl 2-pyrrol-1-yl-benzoate makes it a compound of interest for various applications, particularly in medicinal chemistry and materials science.

Intermediate in Organic Synthesis

Ethyl 2-pyrrol-1-yl-benzoate serves as a versatile starting material. For instance, it is used as a reactant in the synthesis of 3,5-disubstituted isoxazoles, which are themselves important scaffolds in drug discovery.[2]

Potential Pharmacological Activity

Pyrrole and benzoate derivatives are known to exhibit a wide range of biological activities. Research into related structures suggests that ethyl 2-pyrrol-1-yl-benzoate could be a valuable scaffold for developing new therapeutic agents.

-

Antimicrobial and Anticancer Properties: The pyrrole nucleus is a key component in many compounds with demonstrated antimicrobial, anti-inflammatory, and anticancer effects.[9][10] Derivatives of pyrrolyl-benzoates have been designed and synthesized as potential inhibitors of enzymes crucial for bacterial survival, such as dihydrofolate reductase (DHFR) and enoyl-ACP reductase, making them candidates for new antitubercular and antibacterial drugs.[9][11][12]

-

Anti-inflammatory Activity: Ethyl benzoate derivatives bearing other heterocyclic moieties have been shown to possess anti-inflammatory and analgesic properties, with some exhibiting preferential inhibition of COX-2, suggesting a better gastrointestinal safety profile compared to traditional NSAIDs.[10][13]

The development of molecules targeting multiple enzymes simultaneously is a promising strategy in drug design, and the pyrrole-benzoate structure offers a versatile template for creating such dual-target inhibitors.[9]

Conclusion

Ethyl 2-pyrrol-1-yl-benzoate is a compound with significant, though not yet fully exploited, potential. Its well-defined structure and accessible synthesis make it a valuable tool for organic chemists. Furthermore, the established biological activities of related compounds provide a strong rationale for its exploration in drug discovery programs. This guide has provided a foundational understanding of its properties, synthesis, and potential applications, aiming to facilitate and inspire further research into this promising molecule.

References

- 1. Ethyl 2-(1H-pyrrol-1-YL)benzoate | C13H13NO2 | CID 12673310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ETHYL 2-PYRROL-1-YL-BENZATE | 78540-08-6 [chemicalbook.com]

- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. rgmcet.edu.in [rgmcet.edu.in]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ethyl benzoate bearing pyrrolizine/indolizine moieties: Design, synthesis and biological evaluation of anti-inflammatory and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of Ethyl 2-Pyrrol-1-yl-Benzoate

Introduction: The Significance of N-Aryl Pyrroles in Medicinal Chemistry

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. When appended with an aryl substituent at the nitrogen atom, the resulting N-aryl pyrroles exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Ethyl 2-pyrrol-1-yl-benzoate, the subject of this guide, is a valuable intermediate in the synthesis of more complex molecules, such as certain non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmacologically active agents. Its synthesis from readily available starting materials is a key step in the exploration of new chemical entities for drug discovery.

This technical guide provides a comprehensive overview of the synthesis of ethyl 2-pyrrol-1-yl-benzoate from ethyl 2-aminobenzoate. We will delve into the underlying chemical principles, provide a detailed and validated experimental protocol, and discuss the critical aspects of reaction optimization and product characterization. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this important transformation.

Synthetic Strategy: The Clauson-Kaas Reaction as a Modern Iteration of the Paal-Knorr Synthesis

The formation of a pyrrole ring from a primary amine and a 1,4-dicarbonyl compound is a classic transformation in organic chemistry, known as the Paal-Knorr synthesis.[1][2] A highly effective and widely adopted modification of this reaction is the Clauson-Kaas synthesis, which utilizes a 1,4-dicarbonyl equivalent, typically 2,5-dialkoxytetrahydrofuran, as the precursor to the dicarbonyl species.[3][4][5] This approach offers several advantages, including the use of a stable and commercially available reagent and generally milder reaction conditions.

The synthesis of ethyl 2-pyrrol-1-yl-benzoate from ethyl 2-aminobenzoate proceeds via the Clauson-Kaas reaction, where the primary amine (ethyl 2-aminobenzoate) reacts with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst. The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield. While traditional methods often employ protic acids like acetic acid or hydrochloric acid with conventional heating, modern approaches have demonstrated the efficacy of Lewis acids and microwave irradiation to accelerate the reaction and improve efficiency.[4][5]

Reaction Mechanism

The mechanism of the Clauson-Kaas reaction involves several key steps:[2][6]

-

Acid-Catalyzed Hydrolysis: In the presence of an acid, 2,5-dimethoxytetrahydrofuran undergoes hydrolysis to form the reactive intermediate, 2,5-dihydroxytetrahydrofuran. This intermediate exists in equilibrium with the open-chain succinaldehyde.

-

Formation of a Hemiaminal: The primary amine, ethyl 2-aminobenzoate, performs a nucleophilic attack on one of the carbonyl groups of succinaldehyde to form a hemiaminal intermediate.

-

Intramolecular Cyclization: The nitrogen atom of the hemiaminal then attacks the second carbonyl group in an intramolecular fashion, leading to the formation of a five-membered ring.

-

Dehydration and Aromatization: The cyclic intermediate undergoes a series of dehydration steps to eliminate two molecules of water, resulting in the formation of the aromatic pyrrole ring.

Caption: Reaction mechanism for the Clauson-Kaas synthesis of ethyl 2-pyrrol-1-yl-benzoate.

Experimental Protocol: A Validated Step-by-Step Methodology

This section provides a detailed protocol for the synthesis of ethyl 2-pyrrol-1-yl-benzoate. The procedure has been compiled from established literature precedents and optimized for clarity and reproducibility.

Materials and Reagents

-

Ethyl 2-aminobenzoate (≥98%)

-

2,5-Dimethoxytetrahydrofuran (mixture of cis and trans, 98%)

-

Glacial Acetic Acid (ACS grade)

-

Ethyl acetate (ACS grade)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography (60 Å, 230-400 mesh)

-

Hexane (ACS grade)

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp for TLC visualization

Synthetic Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2-aminobenzoate (1.65 g, 10.0 mmol).

-

Addition of Reagents: Add glacial acetic acid (20 mL) to the flask and stir until the ethyl 2-aminobenzoate is fully dissolved. To this solution, add 2,5-dimethoxytetrahydrofuran (1.45 g, 11.0 mmol).

-

Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 4:1) as the eluent. The disappearance of the starting material (ethyl 2-aminobenzoate) and the appearance of a new, less polar spot corresponding to the product indicates the progression of the reaction. The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a 250 mL separatory funnel containing 100 mL of water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic extracts and wash successively with 50 mL of saturated aqueous sodium bicarbonate solution (to neutralize the acetic acid) and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. The pure ethyl 2-pyrrol-1-yl-benzoate is typically obtained as a pale yellow oil.

Caption: A streamlined workflow for the synthesis of ethyl 2-pyrrol-1-yl-benzoate.

Characterization of Ethyl 2-Pyrrol-1-yl-Benzoate

Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following table summarizes the expected analytical data for ethyl 2-pyrrol-1-yl-benzoate.

| Analytical Technique | Expected Data |

| Appearance | Pale yellow oil |

| Molecular Formula | C₁₃H₁₃NO₂[7] |

| Molecular Weight | 215.25 g/mol [7] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.98 (dd, 1H), 7.55 (td, 1H), 7.43 (td, 1H), 7.30 (dd, 1H), 6.75 (t, 2H), 6.30 (t, 2H), 4.15 (q, 2H), 1.15 (t, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 167.0, 137.5, 132.8, 131.2, 130.9, 128.5, 122.1, 110.1, 61.2, 13.9 |

| Infrared (IR) | ν (cm⁻¹): 3050 (Ar-H), 2980 (C-H), 1720 (C=O, ester), 1590, 1480, 1450 (C=C, aromatic) |

| Mass Spectrometry (MS) | m/z: 215 (M⁺), 170, 142, 115 |

Safety and Handling Precautions

As with any chemical synthesis, it is imperative to adhere to strict safety protocols.

-

Ethyl 2-aminobenzoate: May cause skin and eye irritation.[5][8] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

2,5-Dimethoxytetrahydrofuran: Flammable liquid and vapor.[9] Toxic if inhaled and causes serious eye irritation.[9] Work in a well-ventilated fume hood and avoid sources of ignition. May form explosive peroxides upon storage.[10]

-

Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Use with extreme caution in a fume hood.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion: A Robust and Versatile Synthetic Route

The Clauson-Kaas reaction provides an efficient and reliable method for the synthesis of ethyl 2-pyrrol-1-yl-benzoate from ethyl 2-aminobenzoate. This in-depth guide has outlined the theoretical underpinnings of this transformation, provided a detailed experimental protocol, and summarized the key characterization data for the final product. By understanding the nuances of the reaction mechanism and adhering to proper experimental and safety procedures, researchers can confidently prepare this valuable building block for application in medicinal chemistry and drug discovery programs. The versatility of the Clauson-Kaas reaction also opens avenues for the synthesis of a diverse library of N-aryl pyrroles by varying the starting aniline derivative, further expanding the chemical space for biological screening.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Ethyl 2-(1H-pyrrol-1-YL)benzoate | C13H13NO2 | CID 12673310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. journals.plos.org [journals.plos.org]

- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 10. Pyrrole synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Formation of Ethyl 2-pyrrol-1-yl-benzoate

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the synthetic pathways leading to Ethyl 2-pyrrol-1-yl-benzoate, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into the core mechanistic principles, provide detailed experimental protocols for key transformations, and offer insights into the practical considerations for its synthesis in a research and development setting.

Introduction: The Significance of the N-Aryl Pyrrole Scaffold

The pyrrole ring is a ubiquitous structural motif in a vast array of biologically active natural products and pharmaceutical agents. The introduction of an aryl substituent on the pyrrole nitrogen, as seen in Ethyl 2-pyrrol-1-yl-benzoate, significantly influences the molecule's electronic properties, conformation, and potential for intermolecular interactions. This N-aryl pyrrole scaffold serves as a versatile platform for the development of novel therapeutics and functional materials. The ester functionality at the ortho position of the phenyl ring in the target molecule offers a handle for further chemical modifications, making it a valuable building block in synthetic chemistry.

Core Synthetic Strategies and Mechanistic Insights

The formation of the N-aryl pyrrole core of Ethyl 2-pyrrol-1-yl-benzoate is most effectively achieved through established cyclocondensation reactions. The two most prominent and reliable methods are the Clauson-Kaas Pyrrole Synthesis and the Paal-Knorr Pyrrole Synthesis. The choice between these routes often depends on the availability of starting materials and the desired reaction conditions.

The Clauson-Kaas Pyrrole Synthesis: A Versatile Approach

The Clauson-Kaas reaction is a powerful method for the synthesis of N-substituted pyrroles, involving the reaction of a primary amine with a 2,5-dialkoxytetrahydrofuran in the presence of an acid catalyst.[1][2] For the synthesis of Ethyl 2-pyrrol-1-yl-benzoate, this translates to the reaction of ethyl 2-aminobenzoate with 2,5-dimethoxytetrahydrofuran.

Mechanism of the Clauson-Kaas Reaction

The reaction proceeds through an acid-catalyzed cascade of events, as illustrated below. The initial protonation of one of the methoxy groups in 2,5-dimethoxytetrahydrofuran facilitates its departure as methanol, leading to the formation of a resonance-stabilized oxocarbenium ion. This electrophilic intermediate is then attacked by the nucleophilic amine of ethyl 2-aminobenzoate. A series of proton transfers and the elimination of a second molecule of methanol lead to the formation of an intermediate that undergoes cyclization. The final step is a dehydration event that results in the aromatic pyrrole ring.[3]

Caption: Overall workflow of the Clauson-Kaas synthesis.

Causality in Experimental Choices: The use of an acid catalyst is crucial for the initial ring-opening of the stable 2,5-dimethoxytetrahydrofuran. Acetic acid is a common choice as it is effective and less harsh than mineral acids, which could potentially lead to side reactions or degradation of the product.[3] Microwave-assisted synthesis has emerged as a valuable technique to accelerate this reaction, often leading to higher yields and shorter reaction times by efficiently heating the polar reactants and intermediates.[4]

The Paal-Knorr Pyrrole Synthesis: A Classic Condensation

The Paal-Knorr synthesis provides an alternative and equally effective route to N-substituted pyrroles. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[5][6] In the context of our target molecule, ethyl 2-aminobenzoate would be reacted with succinaldehyde (a 1,4-dicarbonyl compound).

Mechanism of the Paal-Knorr Reaction

The mechanism of the Paal-Knorr synthesis has been a subject of discussion, with two primary pathways proposed: one involving an initial enamine formation and the other proceeding through a hemiaminal intermediate.[7] The currently favored mechanism, supported by computational studies, involves the initial attack of the amine on one of the carbonyl groups to form a hemiaminal. This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group. The resulting dihydroxy-pyrrolidine intermediate then undergoes dehydration to yield the aromatic pyrrole.[8]

Caption: General workflow of the Paal-Knorr synthesis.

Causality in Experimental Choices: The Paal-Knorr reaction is often carried out under neutral or weakly acidic conditions.[6] The addition of a weak acid can accelerate the reaction by protonating a carbonyl group, making it more electrophilic.[6] However, strongly acidic conditions (pH < 3) should be avoided as they can favor the formation of furan as a byproduct.[6] The choice of solvent can also influence the reaction rate and yield, with protic solvents like ethanol often being employed.

Experimental Protocols

The following protocols are provided as a guide for the synthesis of Ethyl 2-pyrrol-1-yl-benzoate and its key precursors. These are based on established methodologies and should be adapted and optimized for specific laboratory conditions.

Protocol 1: Synthesis of Ethyl 2-aminobenzoate (Precursor)

This protocol describes the Fischer esterification of anthranilic acid.

Materials:

-

Anthranilic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Diethyl ether

Procedure:

-

A solution of anthranilic acid in a large excess of absolute ethanol is prepared in a round-bottom flask.

-

The solution is cooled in an ice bath, and a catalytic amount of concentrated sulfuric acid is added dropwise with stirring.

-

The reaction mixture is then heated at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, the excess ethanol is removed under reduced pressure.

-

The residue is carefully neutralized with a saturated sodium bicarbonate solution until the effervescence ceases.

-

The aqueous layer is extracted three times with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude ethyl 2-aminobenzoate.

-

The product can be purified by vacuum distillation or column chromatography on silica gel.

| Reactant | Molar Ratio | Notes |

| Anthranilic Acid | 1 | |

| Ethanol | >10 (solvent) | Drives the equilibrium towards the ester. |

| Sulfuric Acid | catalytic | Protonates the carbonyl oxygen of the carboxylic acid. |

Protocol 2: Synthesis of 2,5-Dimethoxytetrahydrofuran (Precursor)

This protocol is a modification of the Clauson-Kaas procedure for the preparation of the key reagent.[9]

Materials:

-

Furan (freshly distilled)

-

Anhydrous methanol

-

Bromine

-

Anhydrous sodium carbonate

-

Raney Nickel (catalyst)

-

Hydrogen gas

Procedure:

-

Preparation of 2,5-Dimethoxy-2,5-dihydrofuran: A solution of freshly distilled furan in anhydrous methanol containing anhydrous sodium carbonate is cooled to -10°C. A solution of bromine in cold methanol is added dropwise while maintaining the temperature below -5°C. After the addition is complete, the reaction mixture is stirred for an additional hour. The inorganic salts are removed by filtration, and the filtrate is concentrated under reduced pressure. The residue is distilled under vacuum to give 2,5-dimethoxy-2,5-dihydrofuran.

-

Hydrogenation to 2,5-Dimethoxytetrahydrofuran: The 2,5-dimethoxy-2,5-dihydrofuran is dissolved in methanol, and a catalytic amount of Raney Nickel is added. The mixture is then hydrogenated in a Parr apparatus under hydrogen pressure (e.g., 50 psi) at room temperature until the theoretical amount of hydrogen is consumed. The catalyst is carefully filtered off, and the solvent is removed under reduced pressure. The resulting 2,5-dimethoxytetrahydrofuran can be purified by vacuum distillation.

| Reactant | Molar Ratio | Notes |

| Furan | 1 | |

| Bromine | 1 | |

| Methanol | solvent | |

| Sodium Carbonate | excess | Neutralizes the HBr formed during the reaction. |

| Raney Nickel | catalytic | Catalyst for the hydrogenation of the double bond. |

Protocol 3: Synthesis of Ethyl 2-pyrrol-1-yl-benzoate (Clauson-Kaas Method)

This is a representative protocol based on general Clauson-Kaas conditions.

Materials:

-

Ethyl 2-aminobenzoate

-

2,5-Dimethoxytetrahydrofuran

-

Glacial acetic acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a solution of ethyl 2-aminobenzoate (1 equivalent) and 2,5-dimethoxytetrahydrofuran (1.1 equivalents) in glacial acetic acid is prepared.

-

The reaction mixture is heated to reflux (approximately 118°C) for 2-4 hours. The reaction progress should be monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and poured into a beaker of ice water.

-

The aqueous mixture is carefully neutralized with a saturated solution of sodium bicarbonate.

-

The product is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to afford the crude product.

-

Purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient.

| Reactant | Molar Ratio | Notes |

| Ethyl 2-aminobenzoate | 1 | |

| 2,5-Dimethoxytetrahydrofuran | 1.1 | A slight excess ensures complete consumption of the amine. |

| Glacial Acetic Acid | solvent | Acts as both solvent and acid catalyst. |

Data Presentation

Predicted Spectroscopic Data for Ethyl 2-pyrrol-1-yl-benzoate

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.9-8.1 | dd | 1H | Ar-H |

| ~7.5-7.6 | m | 2H | Ar-H |

| ~7.3-7.4 | m | 1H | Ar-H |

| ~6.8 | t | 2H | Pyrrole α-H |

| ~6.3 | t | 2H | Pyrrole β-H |

| ~4.3 | q | 2H | -OCH₂CH₃ |

| ~1.3 | t | 3H | -OCH₂CH₃ |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~167 | C=O (ester) |

| ~140 | Ar-C (quaternary) |

| ~132 | Ar-CH |

| ~131 | Ar-CH |

| ~129 | Ar-C (quaternary) |

| ~128 | Ar-CH |

| ~122 | Pyrrole α-C |

| ~110 | Pyrrole β-C |

| ~61 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

FT-IR (KBr, cm⁻¹):

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3100-3000 | C-H stretch (aromatic) |

| ~2980 | C-H stretch (aliphatic) |

| ~1720 | C=O stretch (ester) |

| ~1600, 1480 | C=C stretch (aromatic) |

| ~1280 | C-O stretch (ester) |

Mass Spectrometry (EI):

| m/z | Predicted Fragment |

|---|---|

| 215 | [M]⁺ |

| 170 | [M - OCH₂CH₃]⁺ |

| 142 | [M - COOCH₂CH₃]⁺ |

| 67 | [Pyrrole]⁺ |

Conclusion

The synthesis of Ethyl 2-pyrrol-1-yl-benzoate is readily achievable through well-established synthetic methodologies, primarily the Clauson-Kaas and Paal-Knorr reactions. The choice of route will largely be dictated by the availability of the requisite starting materials. The Clauson-Kaas approach, utilizing the stable and commercially available 2,5-dimethoxytetrahydrofuran, often presents a more convenient option. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis and characterization of this valuable N-aryl pyrrole derivative, empowering researchers in their drug discovery and materials science endeavors.

References

- 1. scribd.com [scribd.com]

- 2. Ethyl benzoate(93-89-0) 1H NMR [m.chemicalbook.com]

- 3. Ethyl 2-(1H-pyrrol-1-YL)benzoate | C13H13NO2 | CID 12673310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 7. rgmcet.edu.in [rgmcet.edu.in]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. mdpi.com [mdpi.com]

Unlocking the Therapeutic Potential of ETHYL 2-PYRROL-1-YL-BENZATE Derivatives: A Technical Guide for Drug Discovery

Foreword: The Promise of Pyrrole-Based Scaffolds in Modern Drug Discovery

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with significant therapeutic potential is a perpetual endeavor. Among the myriad of heterocyclic compounds, the pyrrole nucleus stands out as a "privileged structure" in medicinal chemistry.[1] Its presence in a wide array of natural products and synthetic drugs underscores its versatility and importance.[1] This technical guide delves into the burgeoning field of ETHYL 2-PYRROL-1-YL-BENZATE derivatives, a class of compounds that holds considerable promise for the development of new therapeutic agents. By exploring their synthesis, potential biological activities, and the methodologies for their evaluation, we aim to provide a comprehensive resource for advancing research in this exciting area.

The Strategic Rationale: Why this compound?

The selection of the this compound core is a deliberate choice rooted in established medicinal chemistry principles. The pyrrole ring is a well-known pharmacophore, contributing to a diverse range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The ethyl benzoate moiety, on the other hand, can influence the molecule's pharmacokinetic properties, such as absorption and distribution, and may also contribute to its interaction with biological targets. The strategic combination of these two components creates a unique chemical scaffold with the potential for multifaceted biological engagement.

Derivatization of this core structure allows for the fine-tuning of its physicochemical and pharmacological properties. By introducing various substituents at different positions on the pyrrole and benzoate rings, we can systematically explore the structure-activity relationships (SAR) and optimize for potency, selectivity, and reduced toxicity.

Synthetic Pathways: Crafting the Molecular Architecture

The synthesis of this compound derivatives can be approached through several established synthetic routes for pyrrole formation. The Paal-Knorr synthesis is a prominent and widely applicable method.[4][5]

Core Synthesis via Paal-Knorr Reaction

The fundamental approach to synthesizing the this compound core involves the condensation of a 1,4-dicarbonyl compound with ethyl 2-aminobenzoate.

Experimental Protocol: Paal-Knorr Synthesis of this compound

-

Reactant Preparation: In a round-bottom flask, dissolve ethyl 2-aminobenzoate (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Addition of Dicarbonyl Compound: To the stirred solution, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents), which serves as a precursor to the 1,4-dicarbonyl compound.

-

Catalysis: Introduce a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid or a Lewis acid like indium(III) chloride, to facilitate the reaction.[4]

-

Reaction Conditions: Heat the reaction mixture to reflux for a period of 2-6 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Characterization: Confirm the structure of the synthesized this compound by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Derivatization Strategies

Further functionalization of the core structure is crucial for exploring the SAR. This can be achieved by:

-

Substitution on the Pyrrole Ring: Introducing substituents at the 2, 3, 4, and 5-positions of the pyrrole ring can be accomplished by using appropriately substituted 1,4-dicarbonyl compounds in the Paal-Knorr synthesis.

-

Modification of the Benzoate Moiety: The ester functional group of the ethyl benzoate can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, esters, or other functional groups.

-

Substitution on the Benzene Ring: Utilizing substituted ethyl 2-aminobenzoates allows for the introduction of various groups on the benzene ring, which can modulate the electronic and steric properties of the molecule.

Exploring the Biological Frontier: Potential Therapeutic Applications

Based on the known biological activities of pyrrole-containing compounds and related benzoate derivatives, this compound derivatives are anticipated to exhibit a range of therapeutic potentials.

Antimicrobial Activity

Pyrrole derivatives have demonstrated significant potential as antibacterial and antifungal agents.[6][7] The mechanism of action can vary, but often involves the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Experimental Workflow: In Vitro Antimicrobial Susceptibility Testing

Caption: Workflow for in vitro antimicrobial activity screening.

Protocol: Broth Microdilution Assay for MIC Determination [8]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution of Compounds: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity

Inflammation is a complex biological response, and many pyrrole-containing compounds have been shown to possess anti-inflammatory properties, often through the inhibition of key enzymes like cyclooxygenases (COX-1 and COX-2).[9]

Experimental Workflow: In Vivo Anti-inflammatory Activity Assessment

Caption: Workflow for in vivo anti-inflammatory screening.

Protocol: Carrageenan-Induced Paw Edema in Rats [10][11]

-

Animal Model: Use healthy adult Wistar rats, fasted overnight before the experiment.

-

Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group and analyze the data statistically.

Anticancer Activity

The pyrrole scaffold is present in numerous anticancer agents, and its derivatives have been shown to exert cytotoxic effects on various cancer cell lines.[2] Potential mechanisms of action include the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[2]

Experimental Workflow: In Vitro Anticancer Activity Screening

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijrpr.com [ijrpr.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Antimicrobial activities of some synthetic butenolides and their pyrrolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ethyl benzoate bearing pyrrolizine/indolizine moieties: Design, synthesis and biological evaluation of anti-inflammatory and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

Introduction: The Strategic Importance of the Pyrrole Scaffold in Modern Drug Discovery

An In-depth Technical Guide to ETHYL 2-PYRROL-1-YL-BENZATE as a Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is continually evolving, with an ever-present demand for novel molecular scaffolds that can address complex biological targets with high efficacy and selectivity. Among the heterocyclic motifs that have proven to be exceptionally fruitful, the pyrrole ring stands out as a "privileged structure." Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its role as a cornerstone in the design of a multitude of therapeutic agents. Marketed drugs containing the pyrrole core exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.

This guide focuses on a particularly valuable, yet underexplored, building block: This compound . This molecule ingeniously combines the planarity and aromaticity of the pyrrole ring with the versatile synthetic handle of a benzoate ester. This unique combination offers medicinal chemists a strategic starting point for synthesizing complex molecular architectures with tunable physicochemical and pharmacological properties. Herein, we will delve into the synthesis, characterization, and strategic applications of this compound, providing both foundational knowledge and actionable protocols for its use in drug discovery programs.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of a building block's physicochemical properties is paramount for its effective utilization in synthesis and for predicting the drug-like qualities of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO₂ | |

| Molecular Weight | 215.25 g/mol | |

| IUPAC Name | ethyl 2-(1H-pyrrol-1-yl)benzoate | |

| CAS Number | 78540-08-6 | |

| Appearance | White to off-white crystalline solid (predicted) | |

| XLogP3 | 3.2 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 2 |

Spectroscopic Profile:

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be highly informative. The ethyl group will present as a characteristic triplet and quartet. The protons on the pyrrole ring will likely appear as two distinct multiplets, while the protons on the benzoate ring will show a more complex splitting pattern in the aromatic region. The chemical shifts will be influenced by the electronic interplay between the two ring systems.

-

¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the two aromatic rings. The number of signals will confirm the asymmetry of the molecule.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be prominent.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak [M]⁺ at m/z = 215. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ester functionality.

Synthesis of this compound: A Practical Protocol

While several methods exist for the synthesis of N-aryl pyrroles, the Ullmann condensation and the Paal-Knorr synthesis are among the most robust and widely employed. Below is a detailed protocol for the synthesis of this compound via an Ullmann-type condensation, a reliable method for forming C-N bonds.

Experimental Protocol: Ullmann Condensation for this compound

Reaction Scheme:

An In-depth Technical Guide to the Ethyl 2-(1H-Pyrrol-1-yl)benzoate Scaffold and its Analogs

Abstract

The pyrrole ring is a foundational heterocyclic motif in medicinal chemistry, integral to numerous natural products and synthetic pharmaceuticals.[1][2][3] This technical guide provides a comprehensive review of the Ethyl 2-(1H-Pyrrol-1-yl)benzoate scaffold, a privileged structure whose analogs have demonstrated significant therapeutic potential. While direct literature on the parent molecule is sparse, this review synthesizes fragmented research on its structurally related analogs to build a cohesive understanding of their synthesis, biological activities, and structure-activity relationships (SAR). We will delve into the synthetic rationale for this class of compounds, detail specific laboratory protocols, and explore their mechanisms of action as anti-inflammatory, anticancer, and antitubercular agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.

The 2-(1H-Pyrrol-1-yl)benzoate Scaffold: An Introduction

The pyrrole heterocycle is a cornerstone of biologically active compounds, forming the core of essential biomolecules like heme, chlorophyll, and vitamin B12.[2][4] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable pharmacophore in drug design.[5][6] The 2-(1H-Pyrrol-1-yl)benzoate scaffold combines this critical pyrrole ring with a benzoate moiety, creating a structure ripe for chemical modification and optimization.

While Ethyl 2-(1H-Pyrrol-1-yl)benzoate itself is not extensively documented as a therapeutic agent, its analogs have emerged as potent modulators of various biological pathways.[7][8] These analogs typically feature substitutions on the benzoate ring or modifications to the pyrrole moiety, leading to a diverse range of pharmacological activities. The strategic combination of these two chemical entities allows for the fine-tuning of properties such as lipophilicity, target binding affinity, and metabolic stability.[9] This review will demonstrate that by exploring the chemical space around this core structure, researchers have uncovered potent inhibitors for targets implicated in inflammation, cancer, and infectious diseases.[7][8][10]

Synthetic Strategies and Methodologies

The synthesis of N-aryl pyrroles, including the Ethyl 2-(1H-Pyrrol-1-yl)benzoate core, can be approached through several established organic chemistry reactions. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability.

2.1 Plausible Synthetic Routes for the Core Scaffold

Two primary strategies are most viable for the synthesis of the parent compound: the Clauson-Kaas pyrrole synthesis and modern cross-coupling reactions.

-

Clauson-Kaas Pyrrole Synthesis : This classical method involves the reaction of a primary amine with 2,5-dimethoxytetrahydrofuran under acidic conditions.[11] For the target molecule, this would entail reacting ethyl anthranilate (ethyl 2-aminobenzoate) with 2,5-dimethoxytetrahydrofuran. The acidic environment facilitates the hydrolysis of the furan derivative to succinaldehyde, which then condenses with the amine to form the pyrrole ring.[12][13] This method is advantageous due to the commercial availability of the starting materials.[14]

-

Cross-Coupling Reactions (Ullmann or Buchwald-Hartwig) : Modern palladium- or copper-catalyzed cross-coupling reactions offer a more versatile approach.

-

The Ullmann condensation uses a copper catalyst to couple an aryl halide with an amine, typically at high temperatures.[15][16][17] In this case, pyrrole would be coupled with ethyl 2-halobenzoate (e.g., ethyl 2-iodobenzoate).[18]

-

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that achieves the same transformation, often under milder conditions and with a broader substrate scope.[19][20][21] This method is highly efficient for forming C-N bonds and is a mainstay in pharmaceutical synthesis.[22]

-

The following diagram illustrates a generalized workflow for these synthetic approaches.

2.2 Detailed Experimental Protocol: Synthesis of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl)benzoate Derivatives

This protocol is adapted from a study that developed potent antitubercular agents.[8] The synthesis demonstrates a multi-step process starting from a substituted aniline to build the final, biologically active analog.

Step 1: Synthesis of Ethyl 4-(1H-pyrrol-1-yl)benzoate (Intermediate 1)

-

To a solution of ethyl 4-aminobenzoate (1 eq.) in glacial acetic acid, add 2,5-dimethoxytetrahydrofuran (1.1 eq.).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate eluent) to yield Intermediate 1.

Step 2: Synthesis of Ethyl 4-(1H-pyrrol-1-yl)benzoyl acetate (Intermediate 2)

-

To a solution of Intermediate 1 (1 eq.) in an appropriate solvent, add ethyl bromoacetate (1.2 eq.).

-

Stir the reaction mixture at 80°C for 48 hours, monitoring by TLC.[8]

-

After cooling, filter the mixture through a pad of celite and rinse with acetone.

-

Evaporate the solvent and recrystallize the crude solid from diethyl ether to obtain Intermediate 2.[8]

Step 3: Synthesis of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl)benzoate (Intermediate 3)

-

Dissolve Intermediate 2 (1 eq.) in ethanol.

-

Add hydrazine hydrate (1.5 eq.) dropwise at 0°C.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Remove the solvent under reduced pressure.

-

Wash the resulting solid with diethyl ether to obtain the hydrazide Intermediate 3.

Step 4: Synthesis of Final Derivatives

-

Intermediate 3 can then be reacted with various substituted acetophenones or anhydrides to generate a library of final compounds.[8]

-

For example, reacting Intermediate 3 with a substituted acetophenone in ethanol with a catalytic amount of glacial acetic acid, followed by reflux, will yield the final hydrazone derivatives.

-

Purify the final products using column chromatography.

Biological Activities and Structure-Activity Relationships (SAR) of Analogs

Analogs of the Ethyl 2-(1H-Pyrrol-1-yl)benzoate scaffold have been investigated for a range of therapeutic applications. The following sections detail their activities and the key structural features responsible for their potency.

3.1 Anti-inflammatory and Analgesic Activity via COX Inhibition

Several studies have focused on developing analogs as non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis.[8]

A study by Gouda et al. synthesized two series of ethyl benzoate derivatives bearing pyrrolizine and indolizine moieties, which are fused pyrrole ring systems.[7] These compounds were evaluated for their anti-inflammatory and analgesic activities and were found to be potent inhibitors of COX-1 and COX-2, with a notable preference for COX-2.[7][23]

-

Key Finding: Compounds 9a, 10b, and 11b from the study displayed in vivo anti-inflammatory activity comparable to ibuprofen but with a better gastrointestinal safety profile.[7]

-

SAR Insights: The indolizine-bearing derivatives generally exhibited higher selectivity for COX-2 compared to their pyrrolizine counterparts.[7] This suggests that the specific geometry and electronic distribution of the fused ring system play a crucial role in binding to the COX-2 active site. The presence of a sulfonamide group, a common feature in selective COX-2 inhibitors (coxibs), was not present, indicating this scaffold represents a distinct chemical class of COX inhibitors.[8][10][24]

3.2 Anticancer and Cytotoxic Activity

The same series of pyrrolizine/indolizine-bearing ethyl benzoate analogs also demonstrated significant cytotoxic activity against several human cancer cell lines, including MCF-7 (breast), A2780 (ovarian), and HT29 (colon).[7][23]

-

Key Finding: Compound 9a was particularly potent against the MCF-7 cell line, with an IC₅₀ value of 0.02 µM.[7][23] It was found to induce apoptosis and cause cell cycle arrest at the G1 phase.[7]

-

SAR Insights: Interestingly, while the indolizine derivatives were more selective COX-2 inhibitors, the pyrrolizine analogs were generally more potent and selective as anticancer agents against MCF-7 cells.[7] This highlights a divergence in the structural requirements for anti-inflammatory and anticancer activity, suggesting different primary targets or mechanisms of action for cytotoxicity.

3.3 Antitubercular and Antibacterial Activity

Drug resistance in Mycobacterium tuberculosis (Mtb) is a major global health threat, necessitating the discovery of novel therapeutics.[8] Analogs of the 4-(1H-pyrrol-1-yl)benzoate scaffold have been designed as potent antitubercular agents.

A recent study developed a series of 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl)benzoate derivatives as dual inhibitors of two essential Mtb enzymes: Dihydrofolate Reductase (DHFR) and Enoyl-Acyl Carrier Protein Reductase (InhA).[8][25]

-

Key Finding: Compounds 5b and 6d from the study showed the highest antitubercular activity, with a Minimum Inhibitory Concentration (MIC) of 0.8 µg/mL against the Mtb H37Rv strain.[8]

-

Mechanism & SAR:

-

InhA Inhibition: This enzyme is critical for mycolic acid synthesis, a key component of the mycobacterial cell wall.[8] Molecular docking studies showed that the synthesized compounds fit into the InhA binding pocket, forming crucial hydrogen-bonding interactions with the TYR158 residue and the NAD+ cofactor, mimicking known InhA inhibitors.[8]

-

DHFR Inhibition: DHFR is essential for the synthesis of nucleotides and certain amino acids.[26][27][28] The designed molecules also showed effective binding to the active site of Mtb DHFR.[8]

-

The dual-inhibition approach is a powerful strategy to enhance efficacy and potentially reduce the development of resistance.[25] The hydrazone linkage and the specific substitutions on the terminal phenyl ring were critical for achieving potent dual-target activity.

-

Mechanisms of Action: Visualized Pathways

To better understand how these analogs exert their biological effects, it is crucial to visualize their interactions at a molecular level.